molecular formula C20H20BrN3O3S B14967179 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B14967179
M. Wt: 462.4 g/mol
InChI Key: AJDVCICDSOOQKK-UHFFFAOYSA-N
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Description

The target compound features a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked to a butanamide chain substituted with a 4-methoxybenzyl group. Key structural elements include:

  • Bromine at position 6: Enhances electrophilicity and influences π-π stacking interactions.
  • Sulfanylidene (thione) at position 2: Imparts unique electronic properties and hydrogen-bonding capacity compared to oxo groups.

This structure positions the compound within the quinazolinone family, known for diverse bioactivities, including anti-inflammatory and kinase inhibition properties .

Properties

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C20H20BrN3O3S/c1-27-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)28/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,28)

InChI Key

AJDVCICDSOOQKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the bromo and thioxo groups. The final step involves the attachment of the butanamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

4-[6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(4-METHOXYBENZYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the bromo and thioxo groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structure Modifications

6-Bromo-4-oxoquinazolin-3-yl Derivatives
  • Compound 1x (4-Amino-N-(6-bromo-2-(4-chlorostyryl)-4-oxoquinazolin-3-yl)benzenesulfonamide): Core: Retains 6-bromo-4-oxoquinazolin-3-yl but replaces sulfanylidene with a 4-chlorostyryl group.
  • Compound 1z (): Features a 3,4,5-trimethoxystyryl group, enhancing electron-donating effects and solubility compared to the target’s thione .
2,4-Dioxo vs. 4-Oxo-2-Sulfanylidene
  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide ():
    • Replaces sulfanylidene with a 2,4-dioxo system.
    • Impact: The dioxo configuration increases hydrogen-bond acceptor capacity but may reduce thiol-mediated reactivity compared to the target’s thione .

Substituent Variations

Butanamide vs. Sulfonamide Side Chains
  • Target Compound : The butanamide-4-methoxybenzyl side chain offers flexibility and moderate lipophilicity.
  • Compound 5h (): Features a 4-amino-N-(3-methoxyphenyl)butanamide linked to a benzoxazole core. The butanamide chain is conserved, suggesting shared pharmacokinetic profiles .
Aryl Substitutions
  • 4-Methoxybenzyl (Target): The methoxy group improves solubility via polar interactions while maintaining aromatic stacking.
  • 2-Methoxybenzyl (): Ortho-substitution may sterically hinder binding compared to the target’s para-substitution .

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